

# ZW4864: A Technical Guide to its Selectivity for the $\beta$ -catenin/BCL9 Interaction

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## Compound of Interest

Compound Name: ZW4864

Cat. No.: B12414997

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This technical guide provides an in-depth analysis of **ZW4864**, a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between  $\beta$ -catenin and B-cell lymphoma 9 (BCL9).<sup>[1][2][3][4]</sup> A critical aspect of **ZW4864**'s therapeutic potential lies in its high selectivity for the  $\beta$ -catenin/BCL9 complex over the interaction between  $\beta$ -catenin and E-cadherin, which is crucial for normal cell adhesion.<sup>[1][2][3][5]</sup> This document details the quantitative data supporting this selectivity, outlines the key experimental protocols used for its determination, and visualizes the underlying biological pathways and experimental workflows.

## Quantitative Assessment of ZW4864 Activity

The efficacy and selectivity of **ZW4864** have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations and binding affinities.

**Table 1: Biochemical Inhibition of  $\beta$ -catenin/BCL9 Interaction**

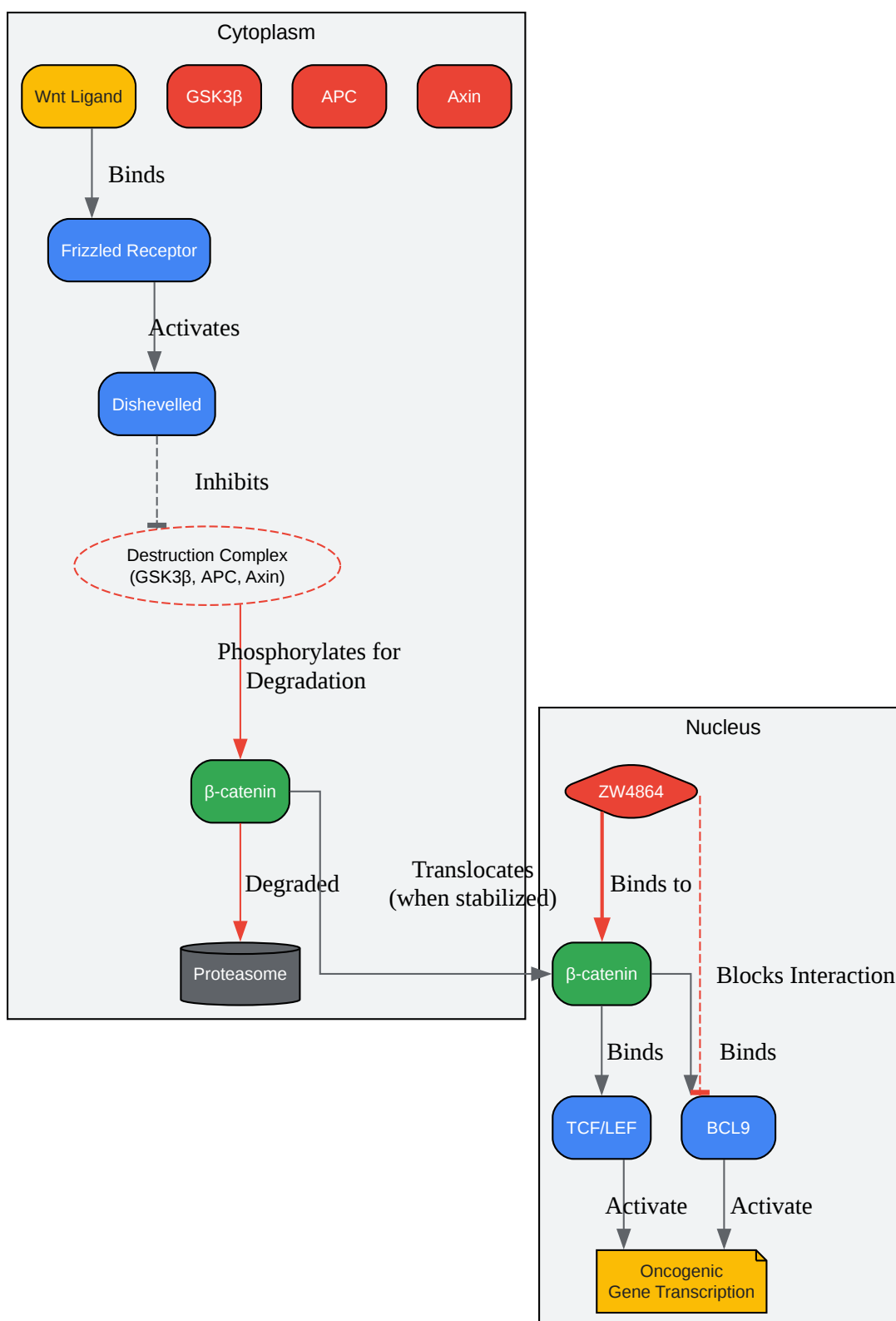
Parameter	Value ( $\mu$ M)	Assay	Reference
Ki	0.76	AlphaScreen	<sup>[1][2][3]</sup>
IC50	0.87	AlphaScreen	<sup>[1][2]</sup>

**Table 2: Cellular Activity and Selectivity**

Assay	Cell Line	IC50 (μM)	Notes	Reference
TOPFlash Luciferase Assay	HEK293 (β-catenin expressing)	11	Measures inhibition of β-catenin-mediated transcription.	[1][2]
TOPFlash Luciferase Assay	SW480	7.0	[1][2]	
TOPFlash Luciferase Assay	MDA-MB-468 (Wnt3a-activated)	6.3	[1][2]	
Cell Growth Inhibition	HCT-116	76	Demonstrates anti-proliferative activity.	[1]
Selectivity Ratio	-	229-fold	Selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs in an AlphaScreen assay.	[3]

## Core Signaling Pathway and Mechanism of Action

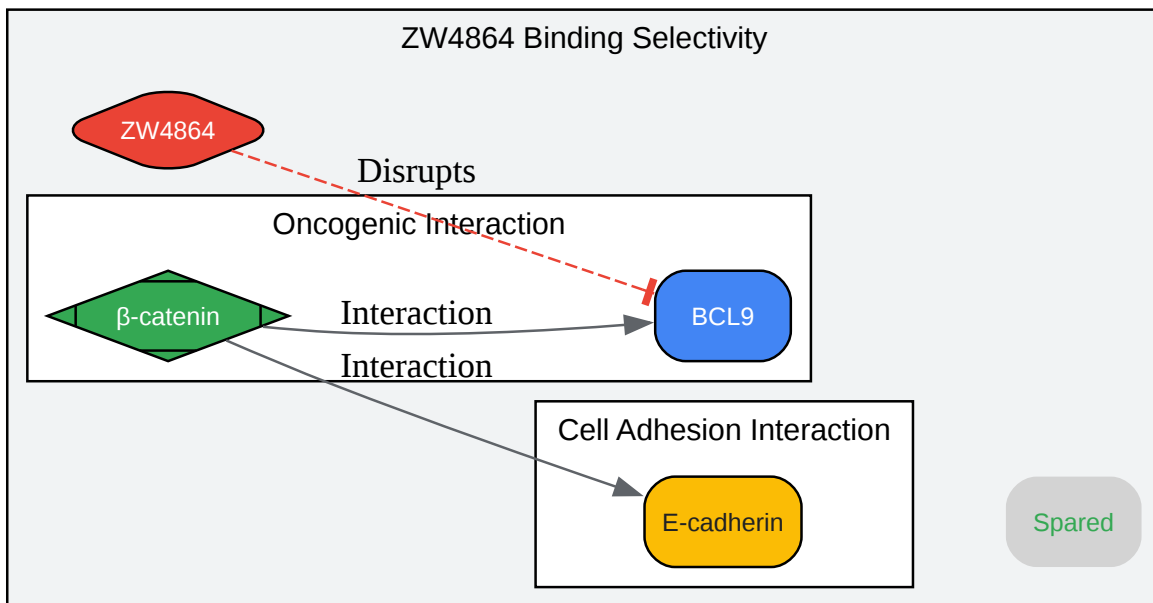
**ZW4864** functions by disrupting a key interaction within the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[3][4][6] In a healthy state, β-catenin is part of a destruction complex. Upon Wnt signaling activation, β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenes.[3][6] **ZW4864** directly binds to β-catenin, preventing its interaction with BCL9 and thereby inhibiting downstream gene transcription.[3]

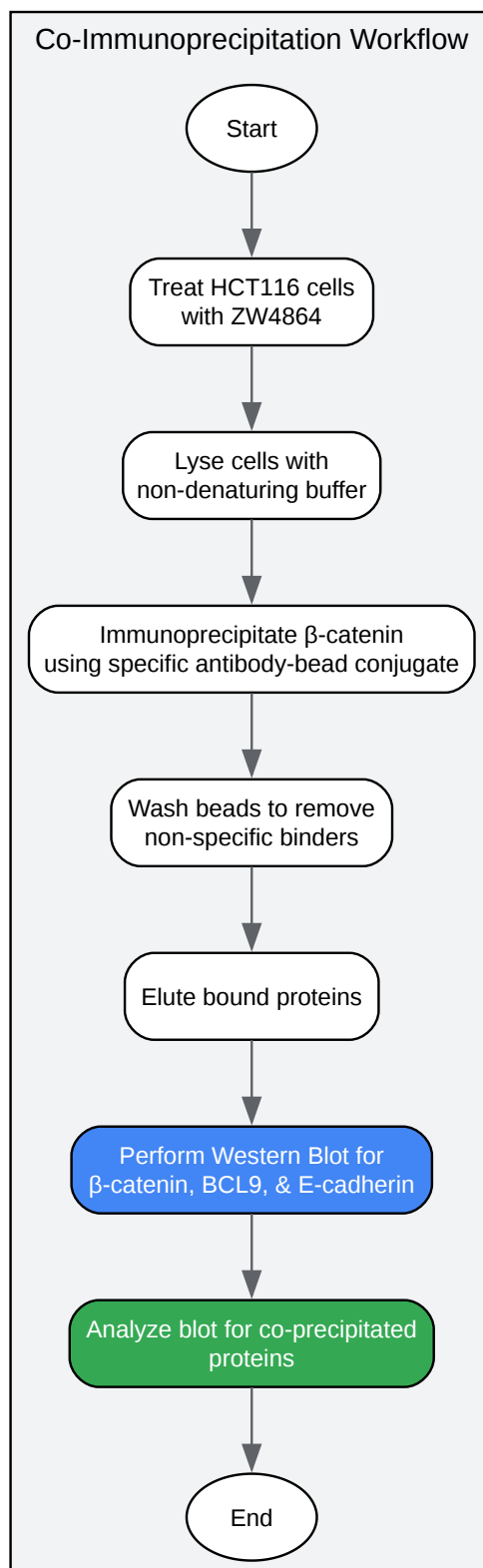
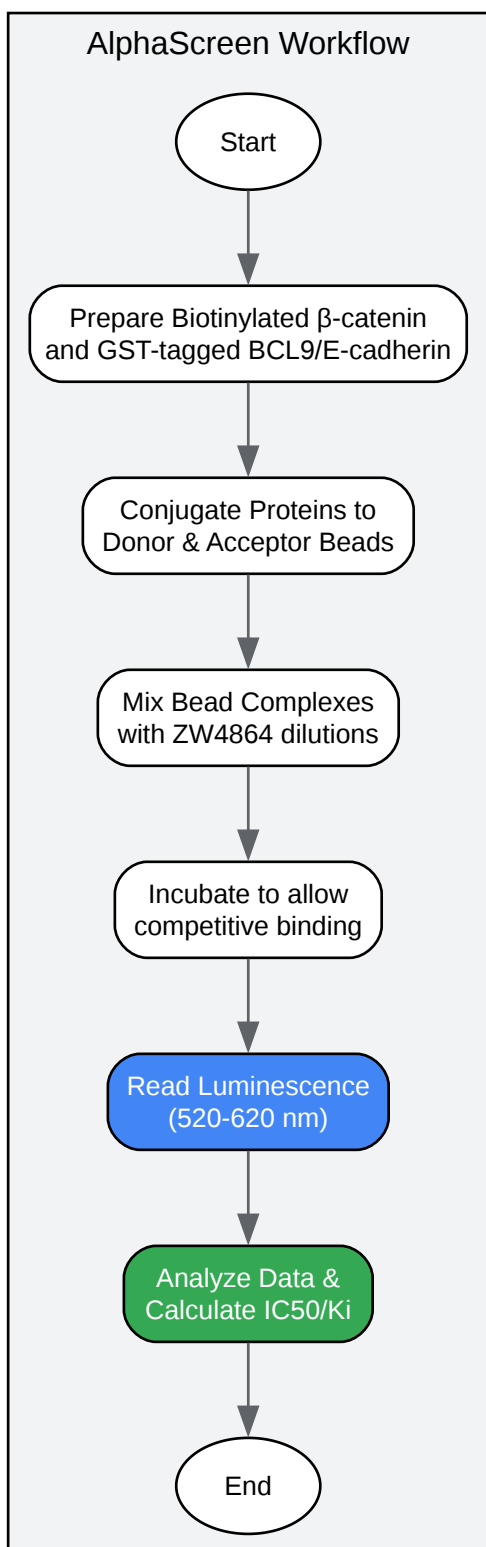


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Caption: Wnt/β-catenin signaling and **ZW4864**'s mechanism of action.

Crucially, **ZW4864** achieves its selectivity by sparing the interaction between  $\beta$ -catenin and E-cadherin.<sup>[3]</sup> This is vital because the  $\beta$ -catenin/E-cadherin complex is a cornerstone of the adherens junctions that maintain tissue integrity. By not interfering with this interaction, **ZW4864** is expected to have a more favorable safety profile.





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